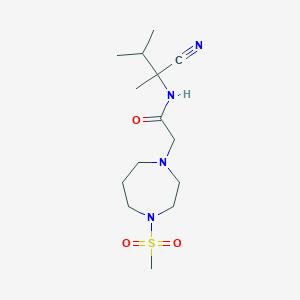
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CM156 and is known for its ability to modulate the activity of certain proteins in the body.
Wirkmechanismus
The mechanism of action of CM156 involves its ability to bind to and modulate the activity of certain proteins in the body. Specifically, CM156 has been shown to bind to the protein FKBP52, which is involved in a variety of cellular processes, including protein folding, trafficking, and signaling. By modulating the activity of FKBP52, CM156 can affect the activity of downstream proteins and pathways, ultimately leading to the observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CM156 are varied and depend on the specific research application. In cancer research, CM156 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, CM156 has been shown to modulate the activity of certain neurotransmitters and receptors, which could have implications for the treatment of neurological disorders. In immunology, CM156 has been shown to modulate the activity of certain immune cells, which could have implications for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CM156 in lab experiments is its specificity for the protein FKBP52, which allows for more targeted modulation of downstream pathways. Additionally, CM156 has been shown to have a low toxicity profile, which makes it a promising candidate for further research. However, one limitation of using CM156 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on CM156. One area of interest is the development of more potent and selective analogs of CM156 that could be used in a variety of research applications. Additionally, further research is needed to fully understand the mechanism of action of CM156 and its downstream effects on cellular pathways. Finally, there is potential for the development of CM156-based therapies for the treatment of cancer, neurological disorders, and autoimmune diseases.
Synthesemethoden
The synthesis of CM156 involves a multi-step process that begins with the reaction of 4-methanesulfonyl-1,4-diazepan-1-amine with 2-bromo-2-methylpropanenitrile to form N-(4-methanesulfonyl-1,4-diazepan-1-yl)-2-bromo-2-methylpropanamide. This intermediate is then reacted with sodium cyanide and potassium tert-butoxide to form N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide. The final product is obtained through a purification process that involves column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
CM156 has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, CM156 has been shown to inhibit the growth of cancer cells by targeting certain proteins that are involved in cell proliferation and survival. In neuroscience, CM156 has been studied for its potential to modulate the activity of certain neurotransmitters and receptors, which could have implications for the treatment of neurological disorders. In immunology, CM156 has been shown to modulate the activity of certain immune cells, which could have implications for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylsulfonyl-1,4-diazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O3S/c1-12(2)14(3,11-15)16-13(19)10-17-6-5-7-18(9-8-17)22(4,20)21/h12H,5-10H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWLOWTYJKSZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-6-(3-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2801028.png)
![(Z)-3-chloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2801029.png)
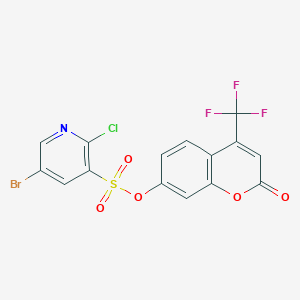
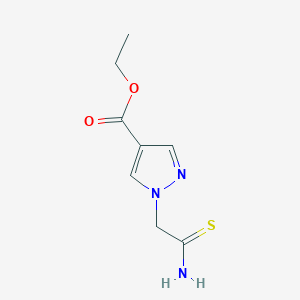
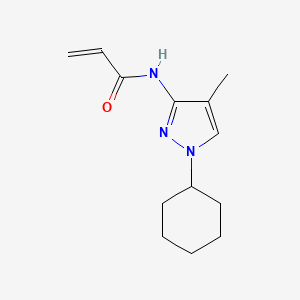
![2-[[(5Z)-4-(4-fluorophenyl)-5-indol-3-ylidene-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2801035.png)
![4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2801036.png)
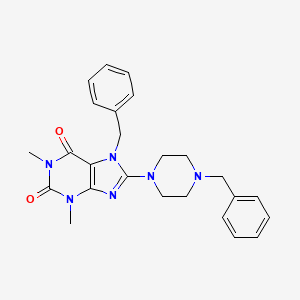

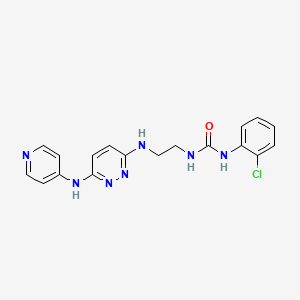
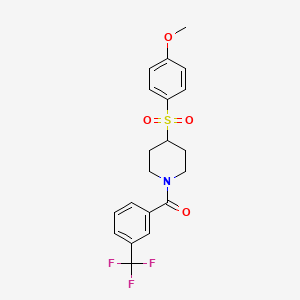
![2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2801045.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2801048.png)